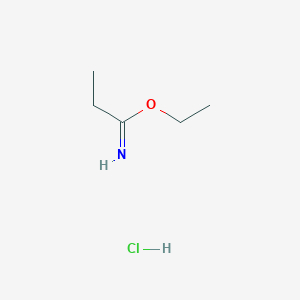
Ethyl propionimidate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl propionimidate hydrochloride is a chemical compound with the molecular formula C5H12ClNO . It is also known by other names such as 1-Ethoxy-1-propaniminium chloride . The compound has a molecular weight of 137.60800 .
Synthesis Analysis
The synthesis of this compound involves ethanol and propionitrile . More details about the synthesis process can be found in the patent by ASTRAZENECA AB .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C5H12ClNO . The exact mass of the molecule is 137.06100 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The compound has a LogP value of 2.31190, indicating its lipophilicity . The compound should be stored at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen
Atmospheric Chemistry of Ethyl Esters
Ethyl propionate, a model for fatty acid ethyl esters used as biodiesel, has been studied for its atmospheric chemistry. Investigations at atmospheric pressure revealed rate constants and product yields for reactions with chlorine atoms and OH radicals, highlighting the substance's reactivity and potential environmental impacts. The research provides insights into the chlorine atom-initiated oxidation of ethyl propionate and the theoretical rate constant and branching ratios for its reaction with the OH radical, shedding light on its atmospheric behavior (Andersen et al., 2012).
Crosslinker in Nanostructure Binding
1-Ethyl-3-(3-dimethylaminopropyl) carbondiimide hydrochloride (EDC) is commonly used as a crosslinker to bind biomolecules like DNA plasmids with nanostructures. The study investigated the toxicity of remaining EDC in nanostructures, its impact on cell viability, and developed methods to remove residual EDC to prevent interference in scientific measurements (Hao et al., 2011).
Organic Synthesis Applications
EDC's role in organic synthesis, especially as a condensing and crosslinking agent, has been explored. It has applications in dehydrogenation of alcohol, esterification, synthesis of amide and peptides, and polymer synthesis, offering mild conditions, high yields, and high chemoselectivity (Fei, 2011).
Thixotropic Hydrogels in Biomedical Applications
EDC has been used in the creation of thixotropic hydrogels based on sodium alginate. Such materials, which exhibit reversible sol-gel transitions upon mechanical stimulation, hold potential in biomedical applications and as sensors (Chejara et al., 2013).
Bioconjugation in Medical Research
EDC bioconjugations have been utilized in medical research to prepare variants of molecules. Systematic investigation of EDC-mediated bioconjugations on carboxylated peptides and proteins has provided insights into optimizing reactions, understanding side reactions, and improving product formation (Totaro et al., 2016).
pH-Sensitive Hydrogel Membranes
EDC has been employed in the preparation of pH-sensitive hydrogel membranes using carbodiimide chemistry. These hydrogels, formed by intermolecular cross-linking, demonstrate pH-dependent swelling behavior and are relevant for drug delivery and tissue engineering applications (Zhang et al., 2005).
Eigenschaften
IUPAC Name |
ethyl propanimidate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c1-3-5(6)7-4-2;/h6H,3-4H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATZIPACKTBIFAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=N)OCC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
40546-35-8 |
Source


|
| Record name | ethyl propanecarboximidate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B2975648.png)
![3-isopentyl-2-((3-methoxybenzyl)thio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2975650.png)

![N-(3-cyanophenyl)-2-{[3-cyano-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}acetamide](/img/structure/B2975654.png)
![4-{1-[2-(4-Chloro-3-methylphenoxy)ethyl]benzimidazol-2-yl}-1-(3-methoxyphenyl) pyrrolidin-2-one](/img/structure/B2975655.png)


![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2975659.png)

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)picolinamide](/img/structure/B2975661.png)

![{3-Chloro-4-[(4-chlorobenzyl)oxy]phenyl}methanol](/img/structure/B2975665.png)
